molecular formula C11H8BrNO B3026847 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline CAS No. 1155270-72-6

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

Cat. No.: B3026847
CAS No.: 1155270-72-6
M. Wt: 250.09
InChI Key: NLNLIVVRQYUQHI-UHFFFAOYSA-N
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Description

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a fused heterocyclic compound characterized by a pyran ring annulated to a quinoline core at the [4,3,2-de] positions.

Properties

IUPAC Name

10-bromo-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-8-1-2-9-10-7(4-6-14-9)3-5-13-11(8)10/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNLIVVRQYUQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C3C1=CC=NC3=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257042
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1155270-72-6
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155270-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a brominated precursor with a suitable reagent to form the dihydropyranoquinoline ring system. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for various applications .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can occur to form more complex structures.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that are part of critical biological pathways. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Spectroscopic Comparison

Compound Name Molecular Formula Key Substituents ¹H NMR (δ, DMSO-d₆) Melting Point (°C)
This compound C₁₄H₁₁BrN₂O Br at C7 Not reported Not reported
7-Bromo-5-chloro analog C₁₅H₁₀BrClN₂O Br at C7, Cl at C5 Not reported Not reported
7-(4-Bromophenyl)-pyrazolo-quinoline C₁₉H₁₅BrN₃O Br at aryl position 7.57–8.60 (ArH), 13.74 (NH) >300

Biological Activity

7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline is a heterocyclic compound characterized by its unique fused pyranoquinoline structure. Its molecular formula is C11_{11}H8_8BrN O, with a molecular weight of approximately 250.09 g/mol. The presence of a bromine atom at the 7-position of the quinoline ring significantly influences its chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a bromine substituent and a nitrogen atom in its quinoline structure, contributing to its reactivity and biological activity. The structural uniqueness of this compound allows for various interactions with biological targets.

Biological Activities

Research indicates that this compound exhibits significant antimicrobial and anticancer properties . Below are summarized findings from various studies:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of compounds related to this compound. The compound has been evaluated against various bacterial strains and fungi. For instance:

  • In vitro assays demonstrated that derivatives of this compound showed considerable inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Minimum inhibitory concentrations (MIC) were determined to assess efficacy.

Anticancer Activity

The anticancer properties of this compound have been extensively studied:

  • Cytotoxicity Tests : The compound was tested against several cancer cell lines including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). Results indicated IC50_{50} values ranging from 0.137 to 0.583 μg/mL for these cell lines .
  • Mechanism of Action : Research suggests that the compound induces apoptosis in cancer cells through mechanisms such as cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Attributes
6-Bromoquinoline Bromine at position 6 on quinolineKnown for strong antibacterial activity
4-Hydroxyquinoline Hydroxyl group at position 4Exhibits neuroprotective effects
7-Methoxyquinoline Methoxy group at position 7Potential anticancer properties
1-Aminoisoquinoline Amino group at position 1Used in synthesizing pharmaceuticals

The distinct fused ring system and bromination pattern of this compound may impart unique pharmacological properties compared to these similar compounds .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that treatment with varying concentrations of this compound led to significant reductions in cell viability in HepG2 and MCF-7 cells.
    • Results indicated that higher concentrations resulted in increased apoptosis as evidenced by DNA laddering assays.
  • Antimicrobial Efficacy Assessment : Another study assessed the compound's effectiveness against clinical isolates of bacteria. The results confirmed its potential as an antimicrobial agent with promising MIC values.

Q & A

Q. What are the common synthetic routes for preparing 7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline, and what critical purification steps ensure product integrity?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including:
  • Oxidative coupling : Use of Dess-Martin periodinane for controlled oxidation of intermediates (e.g., converting alcohols to ketones) .
  • Catalytic cyclization : Lewis acids like Sc(OTf)₃ (20 mol%) in refluxing ethanol to promote heterocyclic ring formation .
  • Bromination : Direct bromination at the 7-position using N-bromosuccinimide (NBS) under inert conditions.
    Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the target compound from byproducts. Recrystallization in ethanol/ethyl acetate mixtures further enhances purity (>95% by HPLC) .

Q. How are spectroscopic techniques (NMR, IR, HRMS) employed to confirm the structural identity and purity of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Key signals include aromatic protons (δH 7.5–8.6 ppm) and dihydropyran CH₂ groups (δH 3.4–4.8 ppm). Bromine’s deshielding effect shifts adjacent carbons (δC ~120–130 ppm) .
  • IR : Absorption bands at 1580–1600 cm⁻¹ (C=C/C=N stretching) and 750–800 cm⁻¹ (C-Br vibration) confirm the core structure .
  • HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 380.0398 for brominated derivatives) validates molecular composition .

Advanced Research Questions

Q. What strategies can be implemented to resolve contradictions between computational predictions and experimental spectral data (e.g., NMR chemical shifts) for this compound derivatives?

  • Methodological Answer:
  • Solvent effects : Simulate NMR chemical shifts using DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (DMSO-d₆ or CDCl₃) to match experimental conditions .
  • Conformational analysis : Rotamer populations (e.g., dihydropyran ring puckering) can cause discrepancies; MD simulations or NOESY experiments clarify dominant conformers .

Q. How can reaction conditions (e.g., catalyst selection, solvent systems) be optimized to improve regioselectivity in the bromination of pyrano[4,3,2-de]quinoline scaffolds?

  • Methodological Answer:
  • Catalyst screening : Compare Sc(OTf)₃ (50°C, 80% yield) vs. FeCl₃ (lower selectivity due to competing side reactions) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance bromine electrophilicity, favoring substitution at electron-rich positions .

Q. What methodological considerations are critical when designing in vitro antibacterial activity assays for this compound derivatives, and how are structure-activity relationships analyzed?

  • Methodological Answer:
  • MIC determination : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative strains. Include positive controls (e.g., ciprofloxacin) .
  • SAR analysis : Modify substituents (e.g., halogen position, pyran ring saturation) and correlate with activity trends. QSAR models (e.g., CoMFA) identify critical electronic/hydrophobic parameters .

Q. How does the electronic environment of the pyrano-quinoline core influence the reactivity and stability of this compound under acidic or basic conditions?

  • Methodological Answer:
  • Acidic conditions : Protonation of the quinoline nitrogen increases electrophilicity, risking ring-opening. Stabilize via electron-withdrawing groups (e.g., bromine at C7) .
  • Basic conditions : Deprotonation of the dihydropyran oxygen may lead to hydrolysis. Use non-polar solvents (toluene) and mild bases (NaHCO₃) to minimize degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline
Reactant of Route 2
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline

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